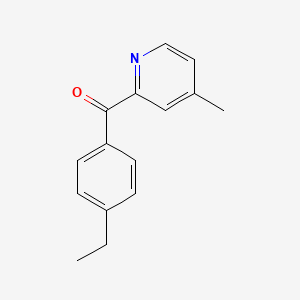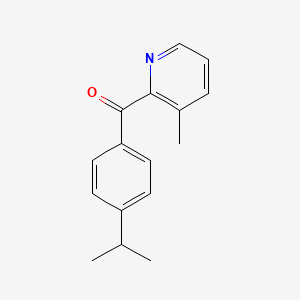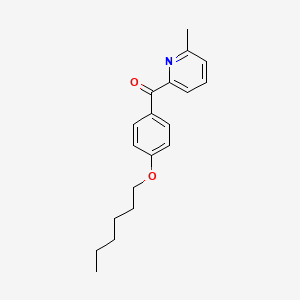
2-(4-Ethylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-(4-Ethylbenzoyl)benzoic acid has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Molecular Structure Analysis
The molecular structure of 2-(4-Ethylbenzoyl)benzoic acid is represented by the formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Chemical Reactions Analysis
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Ethylbenzoyl)benzoic acid are represented by its molecular formula C16H14O3 . Its average mass is 254.281 Da and its monoisotopic mass is 254.094299 Da .Wissenschaftliche Forschungsanwendungen
1. Dehydration of 2-(4′-Ethylbenzoyl)-Benzoic Acid
- Summary of Application: This research involves the use of a commercial β zeolite modified with dilute oxalic acid solutions in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .
- Methods of Application: The modified zeolite samples were characterized by X-ray diffraction, Ar-physisorption, X-ray fluorescence spectroscopy, Fourier transform infrared spectroscopy, 27 Al MAS NMR and ammonia temperature-programmed desorption .
2. Synthesis of Benzoxazoles
- Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
3. Synthetic Strategies of Benzoxazoles
- Summary of Application: This research presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
4. Engineering the Porosity and Acidity of H-Beta Zeolite
- Summary of Application: This research involves the engineering of the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration .
- Methods of Application: The research involves the use of a commercial β zeolite modified with dilute oxalic acid solutions in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .
- Results or Outcomes: The results show that the modified samples maintain the BEA topology and microporous textural properties .
5. Synthetic Strategies of Benzoxazoles
- Summary of Application: This research presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
6. Engineering the Porosity and Acidity of H-Beta Zeolite
- Summary of Application: This research involves the engineering of the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration .
- Methods of Application: The research involves the use of a commercial β zeolite modified with dilute oxalic acid solutions in the catalytic dehydration of 2-(4′-ethylbenzoyl)-benzoic acid (BEA) to produce 2-ethylanthraquinone (2-EAQ) .
- Results or Outcomes: The results show that the modified samples maintain the BEA topology and microporous textural properties .
Safety And Hazards
Zukünftige Richtungen
The dehydration of 2-(4′-ethylbenzoyl)benzoic acid (E-BBA) for the synthesis of 2-ethylanthraquinone (2-EAQ) has been studied over solid acid catalysts . A H-Beta zeolite, which was modified by dilute HNO3 solution, exhibited high catalytic performances . This suggests that through the dual adjustment of acidity and porosity, dealuminated H-Beta zeolite has a promising future in the green synthesis of 2-EAQ .
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-10-11(2)8-9-16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMHYBNEFTXEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















